Antidepressive Agents; Antimanic Agents; Antithyroid Agents; Enzyme Inhibitors
Most prepn currently used in the U.S. are tablets or capsules of lithium carbonate. Slow-release prepn of lithium carbonate also are available, as is a liq prepn of lithium citrate (with 8 mEq of Li+, equivalent to 300 mg of carbonate salt, per 5 mL or 1 teaspoonful of citrate liq). Salts other than the carbonate have been used, but the carbonate salt is favored for tablets and capsules because it is relatively less hygroscopic and less irritating to the gut than other salts, especially the chloride salt. /Li therapy/
Lithium /carbonate and citrate/ is indicated as the primary agent in the treatment of acute manic and hypomanic episodes in bipolar disorder, and for maintenance therapy to help diminish the intensity and frequency of subsequent manic episodes in patients with a history of mania. /Included in US product labeling/
Lithium /carbonate and citrate/ is used in some patients as the agent of choice in the prevention of bipolar depression. Clinicians have observed a diminished intensity and frequency of severe depressive episodes. /Included in US product labeling/
Lithium /carbonate and citrate/ is used alone for maintenance therapy in unipolar depression, and for acute and maintenance therapy in schizoaffective disorder. It is also used to augment the antidepressant effect of tricyclic or monoamine oxidase (MAO) inhibitor antidepressants in the treatment of major unipolar depression in patients not responsive to antidepressants alone. /NOT included in US product labeling/
Lithium /carbonate and citrate/ is used to reduce the frequency of the occurrence of episodic and chronic cluster headaches. /NOT included in US product labeling/
Lithium /carbonate and citrate/ is used to reduce the incidence of infection in patients with chemotherapy-induced neutropenia and in patients with chronic or acquired neutropenia. /NOT included in US product labeling/
In patients with schizoaffective disorder or schizophrenic, lithium /carbonate and citrate/ has been used with varying results. In patients with mildly active schizoaffective disorder in which the affective component predominates, lithium appears to be as effective as chlorpromazine. Such patients often show improvement in mannerisms, posturing, excitement, cooperation, and thought disorders during lithium therapy. In the treatment of patients with highly active schizoaffective disorder in which the schizophrenic component predominates, lithium appears to be less effective than chlorpromazine. In these patients, lithium alone generally fails to adequately control hostile, excited behavior. In patients with schizophrenia, lithium has demonstrated limited effectiveness when given as monotherapy and has caused worsening of the disorder in some cases. Most clinicians consider antipsychotic agents to be the treatment of choice in patients with a schizoaffective or schizophrenic disorder. The addition of lithium to a regimen containing an antipsychotic agent may be beneficial in some patients with predominantly affective signs and symptoms who fail to respond to an antipsychotic agent alone, especially patients whose acute episodes are of recent onset (e.g., less than 6 months).
Lithium /carbonate and citrate/ has been used successfully in the treatment of impulsive-aggressive behavior in a small number of adults with disorders of impulse control. Lithium reduced temper outbursts, impulsive antisocial behavior, and the number of assaultive acts. Further studies are needed to confirm the usefulness of the drug in these patients.
Although early studies reported limited evidence of improved outcomes in patients with or without depression who received lithium for the management of alcohol dependence, evidence from a large, randomized, double-blind, placebo-controlled study ... indicated that lithium was not an effective treatment for alcohol dependence in either depressed or nondepressed alcoholics. In this study, clinical outcome measurements such as abstinence rates, number of days of drinking, number of alcohol-related hospitalizations, change in severity of alcoholism, and change in severity of depression in alcoholics who received lithium were comparable to those of alcoholics who received placebo. ... This study was also controlled for comorbidity; alcoholics with antisocial personality disorder and major psychiatric illnesses other than nonpsychotic depression were excluded from the study. /Lithium, NOS/
Lithium /carbonate and citrate/ has been used in the treatment of hyperthyroidism; however, because of its adverse effects, other treatments (e.g., radioactive iodine, surgery, propylthiouracil, methimazole) currently are preferred. Lithium also has been used to prolong the presence of radioactivity in the thyroid gland in patients receiving radioactive iodine; however, use of the drug for this purpose requires further study.
Although lithium /carbonate and citrate/ previously was considered one of the therapies of choice in the treatment of the syndrome of inappropriate secretion of antidiuretic hormone (SIADH), it generally has been replaced with other more effective and/or less toxic therapies (e.g., demeclocycline).
Lithium /carbonate and citrate/ has been used to treat children with apparent mixed Bipolar disorder symptomatology, hyperactivity with psychotic or neurotic components, or aggressive behavior or aggressive outbursts associated with attention-deficit hyperactivity disorder (ADHD). Although children with violent and aggressive behavior who do not have an underlying affective disorder may respond to lithium, children with a definite affective disorder are more likely to respond to the drug. Late-adolescent patients who have mixed bipolar disorder and a parent with a lithium-responsive mixed bipolar disorder are most likely to respond to lithium. Although lithium appears to be useful in children with mixed bipolar disorder, emotionally unstable character disorder, depression, or aggressiveness, data are too limited to support routine use of the drug in these children. When lithium is used in the treatment of these disorders after an adequate trial with more conservative therapy, the duration of lithium therapy should be short (i.e., not greater than 6 months) and continued only in the presence of unequivocal response to the drug.
During acute episode of mania or hypomania when prompt management of aggressive and/or antisocial behavior is necessary, other pharmacologic agents may have to be used during induction phase of lithium treatment. ... Major benefits of lithium salts appear to be prophylaxis of both phases of bipolar illness. /Lithium salts/
Treatment with Li+ is conducted ideally in cooperative patients with normal Na+ intake and with normal cardiac and renal function. Occasionally, patients with severe systemic illnesses can be treated with Li+, provided that the indications are sufficiently compelling. Treatment of acute mania and the prevention of recurrences of mania in otherwise healthy adults or adolescents currently are the only uses approved by the U. S. FDA, even though the primary indication for Li+ treatment is for long-term prevention of recurrences of major affective illness, particularly both mania and depression in bipolar I or II disorders ... On the basis of compelling evidence of efficacy, Li+ sometimes also is used as an alternative or adjunct to antidepressants in severe recurrent depression, as a supplement to antidepressant treatment in acute major depression, or as an adjunct when later response to an antidepressant alone is unsatisfactory. These beneficial effects in major depression may be associated with the presence of clinical or biological features also found in bipolar affective disorder. Growing clinical experience also suggests the utility of Li+ in the management of childhood disorders that are marked by adultlike manic-depression or by severe changes in mood and behavior, which are probable precursors to better-known bipolar disorder in adults. /Li+/
... The effect of Li+ on manic-depressive illness may be delayed and difficult to quantify. /Li+/
Therapeutic concentrations of lithium ion (Li+) have almost no discernible psychotropic effects in normal individuals. It is not a sedative, depressant, or euphoriant, and this characteristic differentiates Li+ from other psychotropic agents. /Li+/
Because of the low therapeutic index for Li+ (as low as 2 or 3), concn in plasma or serum are determined to assure safe used of the drug. In the treatment of acutely manic patients, one can postpone treatment with Li+ until some degree of behavioral control and metabolic stability has been attained with antipsychotics, sedatives, or anticonvulsants. /Li+/
The concn of Li+ in blood usually is measured at a trough of the oscillations that result from repetitive admin ... Single daily doses, with relatively large oscillations of the plasma concn of Li+, may reduce the polyuria sometimes associated with this treatment, but the average reduction is quite small. Nevertheless, because of the low margin of safety of Li+ and because of its short half-life during initial distribution, divided daily doses often are used, and even slow-release formulations usually are given twice daily. Nonetheless, some physicians admin Li+ once per day and achieve good therapeutic responses safely. /Li+/
Li+ is not prescribed merely by dose; instead, because of its low therapeutic index, determination of the concn of the ion in blood is crucial. Li+ cannot be used with adequate safety in patients who cannot be tested regularly. Concn considered to be effective and acceptably safe are between 0.60 and 1.25 mEq/L; the range of 0.9 to 1.1 mEq/L is favored for treatment of acutely manic or hypomanic patients. Somewhat lower values (0.6 to 0.75 mEq/L) are considered adequate and are safer for long-term use for prevention of recurrent manic-depressive illness; some patients may not relapse at concn as low as 0.5 to 0.6 mEq/L, and lower levels usually are better tolerated. These concn refer to serum or plasma samples obtained at 10 to 12 hr after the last oral dose of the day ... The optimal dose tends to be larger in younger and heavier individuals. Serum concn of Li+ have been found to follow a clear dose-effect relationship between 0.4 and 0.9 mEq/L, with a corresponding dose-dependent rise in polyuria and tremor as indices of adverse effects, and little gain in benefit at levels above 0.75 mEq/L. This pattern indicates the need for individualization of serum levels to obtain a favorable risk/benefit relationship. /Li+/
Li+ has been evaluated in many additional disorders marked by an episodic course, including premenstrual dysphoria, episodic alcohol abuse, and episodic violence. Evidence of efficacy in most of these conditions has been unconvincing. The side effects of the Li+ have been exploited in the management of hyperthyroidism and the syndrome of inappropriate ADH secretion, as well as in the reversal of spontaneous or drug-induced leukopenias, but usually with limited benefit. /Li+/
Lithium is effective in acute mania but is now not often employed as a sole treatment due to its slow onset of action and potential difficulty in safe management in a highly agitated and uncooperative manic patient. Initially, an antipsychotic or potent sedative benzodiazepine (such as lorazepam or clonazepam) commonly is used to attain a degree of control of acute agitation. Alternatively, sodium valproate can bring about rapid antimanic effects ... Li+ then can be introduced more safely for longer-tern mood stabilization, or the anticonvulsant may be continued alone. Li+ or an alternative antimanic agent usually is continued for at least several mo after full recovery from a manic episode due to a high risk of relapse or of cycling into depression within 12 mo ... Li+ remains by far the most securely established long-term treatment to prevent recurrences of mania and bipolar depression. There also is compelling evidence of Li+ lowering risk of suicide substantially ... Applications /other than recurrences of mania or depression in bipolar I disorder/ adjunctive use in patients who present clinically with major depression and have only mild mood elevations or hypomania (bipolar II disorder) and adjunctive use in severe, especially melancholic apparently nonbipolar recurrent major depression. /Li+/
... Parenteral admin is never employed. /Li therapy/
... There is some support for the occasional benefit of lithium in cluster headache. /Li+/
... Li succinate is medically used in dermatology, but the main medical used of Li salts is in psychiatry to counteract mood changes; Li carbonate and Li citrate are now widely accepted as the treatment of choice for acute mania and for the prophylactic treatment of recurrent bipolar affective disorders. Intoxications related to Li exposure are mainly reported for this group of patients. /Li cmpd/
Syndrome of inappropriate secretion of antidiuretic hormone (SIADH) is a disease of impaired water excretion with accompanying hyponatremia and hypoosmolality caused by the inappropriate secretion of vasopressin ... Although lithium can inhibit the renal actions of vasopressin, it is effective in only a minority of patients, may induce irreversible renal damage when used chronically, and has a low therapeutic index. Therefore, lithium should be used only in patients with symptomatic SIADH who cannot be controlled by other means or in whom tetracyclines are contraindicated, eg, patients with liver disease. /Li+/
Thirteen patients with thyrotoxicosis pending therapy with radioiodine or surgery, in whom thionamides were contra-indicated due to adverse reactions or failure of treatment. ... A satisfactory response, defined as a fall by 40% or more in free thyroxine levels and clinical improvement, was achieved in eight patients within 1 to 2 weeks of lithium therapy. In four others, response occurred in 3 to 5 weeks. Response was slow and inadequate in one patient due to 'escape'. The median dosage of lithium was 750 mg daily, with a range of 500 to 1500 mg daily. The median serum lithium level was 0.63 mmol/L. Lithium toxicity was observed in one patient. ... /Lithium therapy/
Lithium's mechanism of action is still unknown[FDA Label]. However, the “inositol depletion theory” suggests 3 main potential targets[A176642]. These targets are inositol monophosphatase, inositol polyphosphatase, and glycogen synthase kinase 3(GSK-3)[A176642,L5843]. The “Inositol depletion theory” suggests lithium behaves as an uncompetitive inhibitor of inositol monophosphatase in a manner inversely proportional to the degree of stimulus[A176642]. This inhibition lowers levels of inositol triphosphate[L5843]. However, stronger inhibitors of inositol monophosphatase are not as clinically effective and low levels of inositol triphosphate are associated with memory impairment[A176642,L5843]. Lithium acts on inositol polyphosphatase as an uncompetitive inhibitor[A176642]. This inhibition is thought to have multiple downstream effects that have yet to be clarified[A176642]. Lithium regulates phosphorylation of GSK-3 which regulates other enzymes through phosphorylation[A176642]. Lithium can also inhibit GSK-3 through interfering with the magnesium ion in the active site[A176642].
Although its antimanic mechanism of action has not been fully determined, lithium is known to affect a variety of neurohumoral signal transduction mechanisms. ... Lithium /lithium carbonate/ counteracts mood changes and is considered the most specific antimanic drug for the prophylaxis and treatment of bipolar disorder.
In animal brain tissue, Li+ at concn of 1 to 10 mEq/L inhibits the depolarization-provoked and Ca+2-dependent release of norepinephrine and dopamine, but not serotonin, from nerve terminals. Li+ may even enhance the release of serotonin, especially in the limbic system, at least transiently. The ion has little effect on catecholamine-sensitive adenylyl cyclase activity or on the binding of ligands to monoamine receptors in brain tissue, although there is some evidence that Li+ can inhibit the effects of receptor-blocking agents that cause supersensitivity in such systems. Li+ can modify some hormonal responses mediated by adenylyl cyclase or phospholipase C in other tissues, including the actions of antidiuretic and thyroid-stimulating hormones on the actions of antidiuretic and thyroid-stimulating hormones on their peripheral target tissues. In part, the actions of Li+ may reflect its ability to interfere with the activity of both stimulatory and inhibitory GTP-binding proteins (Gs and Gi) by keeping them in their less active alpha-beta-gamma trimer state. /Li+/
Lithium inhibits the phosphatase that liberates inositol (I) from inositol phosphate (IP) ... Li+ ... can modify the abundance or function of G proteins and effectors, as well as protein kinases and several cell and nuclear regulatory factors. /Li+, from figure/
Mechanistically, the Li effect results from its substitution for body cations, eg, sodium and potassium, resulting in multisystemic actions. A partial substitution for normal cations causes changes in ion exchange and transfer in cellular processes. Incorporation of Li into membrane structures may alter responses to hormones and the coupling of energy processes ... Among the factors that may modify Li toxicity and kinetics are the type of the poisoning, the presence of the underlying disease, and renal impairment. /Li+/
Lithium inhibits the metabolism of inositol phosphates in the final dephosphorylation step ... Thus, lithium is likely to reduce the supply of free inositol required to maintain the formation of lipid precursors used for cell signalling. These pathways regulate several cellular processes, including metabolism, contraction, neural activity, and cell proliferation ... Lithium amplifies the cholinergic-induced phosphoinositide (PI) turnover and its associated convulsions ... Lithium seemed to incr the sensitivity of experimental animals toward organophosphate (OP)-induced convulsions ... Incr PI turnover in the hippocampus may indicate a lithium-induced lowering of the seizure threshold for OP in limbic regions ... /Li+/
... Li+ ... has a relatively small gradient of distribution across biological membranes, unlike Na+ and K+; although it can replace Na+ in supporting a single action potential in a nerve cell, it is not an adequate "substitute" for the Na+ pump and it cannot, therefore, maintain membrane potentials. It is uncertain whether or not important interactions occur between Li+ (at therapeutic concn of about 1 mEq/L) and the transport of other monovalent or divalent cations by nerve cells. /Li+/
Lithium treatment also leads to consistent decr in the functioning of protein kinases in brain tissue, including calcium-activated, phospholipid-dependent protein kinase C (PKC) particularly subtypes alpha and epsilon. This effect also is shared with valproic acid (particularly for PKC-alpha) but not carbamazepine, among other proposed antimanic or mood-stabilizing agents. In turn, these effects may alter the release of amine neurotransmitters and hormones as well as the activity of tyrosine hydroxylase. A major substrate for cerebral PKC is the myristolated alanine-rich PKC-kinase substrate protein MARCKS, which has been implicated in synaptic and neuronal plasticity. Its expression is reduced by treatment with both Li+ and valproate, but not by carbamazepine or by antipsychotic, antidepressant, or sedative drugs. Another important protein kinase that is inhibited by both Li+ and valproate treatment is glycogen synthase kinase-3-beta (GSL-3-beta), which is involved in neuronal and nuclear regulatory processes, including limiting expression of the regulatory protein beta-catenin. /Li+/
Li+ and valproic acid both interact with nuclear regulatory factors that affect gene expression. Such effects include incr DNA binding of transcription-regulatory-factor-activator protein-1 (AP-1) as well as altered expression of other transcription regulatory factors, including AMI-1-beta or PEBP-2-beta. /Li+/
Acutely, lithium appears to reduce V2 receptor-mediated stimulation of adenylyl cyclase. The mechanism of this effect may involve attenuation of Gs-mediated activation of adenylyl cyclase and/or enhancement of Gi-mediated inhibition of adenylyl cyclase. Also, lithium inrc plasma levels of parathyroid hormone, and parathyroid hormone is a partial antagonist to vasopressin. /Li+/
... A possible reason for ... /the/ toxic effects is inefficient repolarization of neurons and muscle cells in the presence of Li+. Whereas Li+ readily enters these cells through Na+ channels, contributing to the signal-induced depolarization, it is not a substrate for the Na+,K+ pump. Therefore, the cells fail to repolarize properly if a fraction of intracellular Na+ is replaced by Li+. /Dysregulation of electrically excitable cells, Li+/
A ... selective action of Li+ is to inhibit inositol monophosphatase and thus interfere with the phosphatidylinositol pathway ... This effect can lead to decr in cerebral inositol concn, which can be detected with magnetic resonance spectroscopy in human brain tissue. However, the physiological consequences of this effect remain uncertain, including interference with neurotransmission mechanisms that are mediated by the phosphatidylinositol pathway ... /Li+/
Lithium, through modulating basic cellular signalling pathways, is capable of modulating several neurotransmitter systems in the brain such as cholinergic, serotonergic, noradrenergic and dopaminergic pathways. /Lithium NOS/
Lithium may also slightly alter the reuptake and presynaptic storage of catecholamines in directions consistent with incr inactivation of the amines. /Li+/
Acutely, lithium appears to reduce V2 receptor-mediated stimulation of adenylyl cyclase. The mechanism of this effect may involve attenuation of Gs-mediated activation of adenylyl cyclase and/or enhancement of Gi-mediated inhibition of adenylyl cyclase. Also, lithium increased plasma levels of parathyroid hormone, and parathyroid hormone is a partial antagonist to vasopressin. /Li+/